molecular formula C26H23Cl2N3O2S2 B11531109 2-[(6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,6-diethylphenyl)acetamide

2-[(6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,6-diethylphenyl)acetamide

Cat. No.: B11531109
M. Wt: 544.5 g/mol
InChI Key: ANTMNSPMUOYSBG-UHFFFAOYSA-N
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Description

2-[(6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,6-diethylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, which is known for its diverse biological activities, and a dichlorohydroxyphenyl group, which may contribute to its chemical reactivity and biological properties.

Preparation Methods

The synthesis of 2-[(6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,6-diethylphenyl)acetamide typically involves multiple steps. The process begins with the preparation of the benzothiazole core, followed by the introduction of the dichlorohydroxyphenyl group through a condensation reaction. The final step involves the attachment of the diethylphenylacetamide moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-[(6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,6-diethylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The benzothiazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The dichlorohydroxyphenyl group may enhance binding affinity through hydrogen bonding and hydrophobic interactions. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives and dichlorohydroxyphenyl compounds. Compared to these, 2-[(6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,6-diethylphenyl)acetamide is unique due to its combined structural features, which may confer distinct biological and chemical properties. Examples of similar compounds include:

Properties

Molecular Formula

C26H23Cl2N3O2S2

Molecular Weight

544.5 g/mol

IUPAC Name

2-[[6-[(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-(2,6-diethylphenyl)acetamide

InChI

InChI=1S/C26H23Cl2N3O2S2/c1-3-15-6-5-7-16(4-2)24(15)31-23(32)14-34-26-30-21-9-8-19(12-22(21)35-26)29-13-17-10-18(27)11-20(28)25(17)33/h5-13,33H,3-4,14H2,1-2H3,(H,31,32)

InChI Key

ANTMNSPMUOYSBG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=C(C(=CC(=C4)Cl)Cl)O

Origin of Product

United States

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